2-Cyclooctyl-6-cyclopentylphenol
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Overview
Description
2-Cyclooctyl-6-cyclopentylphenol is an organic compound with the molecular formula C19H28O It is a phenolic compound characterized by the presence of cyclooctyl and cyclopentyl groups attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclooctyl-6-cyclopentylphenol typically involves the alkylation of phenol with cyclooctyl and cyclopentyl groups. One common method is the regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 clay, producing 2-cyclopentylphenol as an intermediate . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Cyclooctyl-6-cyclopentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.
Scientific Research Applications
2-Cyclooctyl-6-cyclopentylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of 2-Cyclooctyl-6-cyclopentylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclooctyl-6-cyclopentylphenol include other phenolic compounds with different alkyl groups, such as:
- 2-Cyclopentylphenol
- 2-Cyclooctylphenol
- 2-Cyclohexylphenol
Uniqueness
What sets this compound apart from these similar compounds is the presence of both cyclooctyl and cyclopentyl groups, which confer unique steric and electronic properties.
Properties
CAS No. |
93841-40-8 |
---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-cyclooctyl-6-cyclopentylphenol |
InChI |
InChI=1S/C19H28O/c20-19-17(15-9-4-2-1-3-5-10-15)13-8-14-18(19)16-11-6-7-12-16/h8,13-16,20H,1-7,9-12H2 |
InChI Key |
SPYCTJYQSHLVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCC3)O |
Origin of Product |
United States |
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